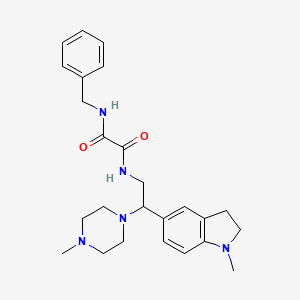

N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which have shown to inhibit cancer cell growth . Another synthesis approach for similar compounds includes the creation of anti-acetylcholinesterase (anti-AChE) inhibitors, where a benzyl-piperidine scaffold is modified with different moieties to enhance potency . These methods could potentially be adapted for the synthesis of "N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide".

Molecular Structure Analysis

The molecular structure of compounds related to the one often plays a crucial role in their biological activity. For instance, the meta-phenoxy substitution on the N-1-benzyl group is important for the antiproliferative activity of the arylamides . Similarly, the rigid analogue of a benzyl-piperidine compound showed more potent anti-AChE activity, indicating that the rigidity of the structure can be a significant factor .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the CuAAC reaction, which is a click chemistry approach that affords high yields and can be used to generate a variety of substituted arylamides . Additionally, Lewis acid-mediated cyclizations have been used to create novel 1,4-benzothiazepines and 1,4-benzoxazepines from related precursors . These reactions are indicative of the versatility and reactivity of the benzyl and indolinyl scaffolds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide" are not directly reported, the properties of similar compounds can be inferred. For example, the presence of a benzyl group and a piperidine moiety suggests that the compound may have a moderate to high molecular weight and could exhibit lipophilic characteristics . The indolinyl group may contribute to the compound's potential to interact with biological targets, as seen with the anti-AChE activity of related compounds .

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential and Antidepressant Efficacy

Research on compounds with similar molecular features, such as selective serotonin (5-HT) antagonists, demonstrates significant potential in treating anxiety and affective disorders. For example, studies on AR-A000002, a selective 5-HT1B antagonist, have shown its utility in demonstrating anxiolytic and antidepressant efficacy across various animal models. This suggests that compounds with similar action mechanisms could be valuable in developing treatments for mental health disorders (Hudzik et al., 2003).

Antimicrobial and Antifungal Applications

The review of Hoechst 33258 and its analogues, which share some structural similarities with the compound , highlights the potential of benzimidazole derivatives as starting points for rational drug design, particularly in antimicrobial and antifungal applications. This underlines the importance of molecular scaffolding in developing new classes of drugs for treating infectious diseases (Issar & Kakkar, 2013).

Novel Psychoactive Substances

Research into benzylpiperazine (BZP), a component structurally related to the queried compound, indicates its recreational use and potential abuse liability, resembling that of amphetamines and cocaine. This points to the broader context in which such compounds can be studied for their psychoactive properties, as well as the implications for regulatory and safety considerations (Johnstone et al., 2007).

Novel Atypical Antipsychotic Activity

JL13, a pyridobenzoxazepine compound, showcases the therapeutic potential of specific molecular frameworks in exhibiting atypical antipsychotic activity without inducing significant side effects associated with traditional treatments. This highlights the role of chemical structure in determining drug efficacy and safety profile (Bruhwyler et al., 1997).

Inhibition of Cytochrome P450 Isoforms

The study on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes, involving compounds with similar structural complexities, emphasizes the importance of understanding drug-drug interactions and metabolic pathways. This is crucial for the development of safer pharmaceuticals by predicting potential interactions and mitigating adverse effects (Khojasteh et al., 2011).

Eigenschaften

IUPAC Name |

N-benzyl-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N5O2/c1-28-12-14-30(15-13-28)23(20-8-9-22-21(16-20)10-11-29(22)2)18-27-25(32)24(31)26-17-19-6-4-3-5-7-19/h3-9,16,23H,10-15,17-18H2,1-2H3,(H,26,31)(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTMCCQETPESQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC4=C(C=C3)N(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(difluoromethoxy)phenyl]amino}acetamide](/img/structure/B2541997.png)

![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2542006.png)

![1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2542007.png)

![3-[(4-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2542011.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-methoxy-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2542016.png)

![7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2542017.png)

![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile](/img/structure/B2542019.png)